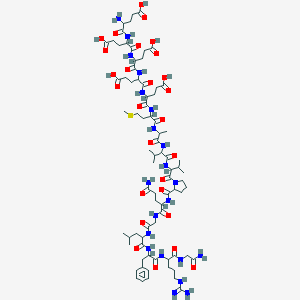
2-甲氧基肉桂酸
描述
(E)-2-methoxycinnamic acid is a member of the class of cinnamic acids that is trans-cinnamic acid carrying a methoxy substituent at position 2 on the benzene ring. It has a role as a Brassica napus metabolite and an EC 1.14.18.1 (tyrosinase) inhibitor. It is a member of cinnamic acids and a monomethoxybenzene. It is functionally related to a trans-cinnamic acid.
See also: Cinnamomum cassia twig (part of).
科学研究应用
防晒霜中的UVB吸收
2-甲氧基肉桂酸: 用于合成辛酸甲氧基肉桂酸酯,这是一种重要的UVB吸收化合物,存在于防晒霜中。 这种合成涉及与2-乙基己醇的酯化反应,并且已经使用环保方法进行了优化 .
化学指纹图谱
在生药学中,2-甲氧基肉桂酸用于化学指纹图谱和中国肉桂皮的定量分析,有助于草药产品的质量控制和认证 .
抗糖化剂
该化合物已被研究其抑制果糖介导的蛋白质糖化的能力,这对管理与糖尿病相关的并发症具有重要意义 .
抗菌活性
肉桂酸的甲氧基衍生物,包括2-甲氧基肉桂酸,具有很强的抗菌特性,在食品保存和对抗细菌感染方面很有价值 .
抗癌潜力
研究表明,肉桂酸衍生物由于其抗癌活性,可以在癌症治疗中发挥作用 .
神经保护作用
2-甲氧基肉桂酸: 也正在探索其神经保护作用,这可能有利于治疗神经系统疾病 .
作用机制
Target of Action
2-Methoxycinnamic acid is a noncompetitive inhibitor of tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes.
Mode of Action
The compound interacts with tyrosinase in a noncompetitive manner, meaning it binds to a site other than the active site of the enzyme . This changes the conformation of the enzyme, reducing its activity and thus decreasing melanin production .
Biochemical Pathways
2-Methoxycinnamic acid affects the phenylalanine and tyrosine pathway , which leads to the production of melanin . By inhibiting tyrosinase, it disrupts this pathway, reducing the synthesis of melanin .
Result of Action
The primary molecular effect of 2-Methoxycinnamic acid’s action is the reduced activity of tyrosinase, leading to decreased melanin production . This can result in lighter skin pigmentation, making the compound potentially useful in cosmetic applications for skin lightening.
Action Environment
The efficacy and stability of 2-Methoxycinnamic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and thus its bioavailability . Additionally, factors such as pH and temperature can impact the compound’s stability and its interaction with tyrosinase .
生化分析
Biochemical Properties
2-Methoxycinnamic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. One notable interaction is with tyrosinase, an enzyme involved in melanin synthesis. 2-Methoxycinnamic acid acts as a non-competitive inhibitor of tyrosinase, thereby reducing melanin production . Additionally, it interacts with other biomolecules such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thus exhibiting anti-inflammatory effects .
Cellular Effects
2-Methoxycinnamic acid exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in colon cancer cells, 2-Methoxycinnamic acid inhibits the nuclear translocation of NF-κB, a transcription factor involved in inflammation and cancer progression . This inhibition leads to decreased expression of inflammatory markers and pro-apoptotic proteins, thereby reducing cell proliferation and inducing apoptosis . Furthermore, it modulates cellular metabolism by affecting the activity of enzymes involved in oxidative stress and lipid peroxidation .
Molecular Mechanism
The molecular mechanism of 2-Methoxycinnamic acid involves several pathways. It binds to and inhibits the activity of tyrosinase, preventing the oxidation of phenols and subsequent melanin synthesis . Additionally, it inhibits COX and LOX enzymes, reducing the production of pro-inflammatory mediators . At the gene expression level, 2-Methoxycinnamic acid modulates the expression of genes involved in apoptosis, cell cycle regulation, and inflammation . These molecular interactions contribute to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxycinnamic acid have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to 2-Methoxycinnamic acid can lead to sustained anti-inflammatory and anticancer effects, although the extent of these effects may diminish with prolonged exposure . Additionally, its stability and efficacy can be influenced by factors such as pH, temperature, and light exposure .
Dosage Effects in Animal Models
The effects of 2-Methoxycinnamic acid vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antioxidant activities without noticeable adverse effects . At higher doses, it can induce toxicity, manifesting as liver and kidney damage . Studies have identified a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects . Therefore, careful dosage optimization is crucial for its therapeutic application.
Metabolic Pathways
2-Methoxycinnamic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformations . Enzymes such as cytochrome P450 oxidize the compound, followed by conjugation reactions involving glucuronidation and sulfation . These metabolic processes facilitate its excretion from the body. Additionally, 2-Methoxycinnamic acid can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2-Methoxycinnamic acid is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-Methoxycinnamic acid is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution plays a vital role in its ability to modulate cellular processes and exert its biological effects.
属性
IUPAC Name |
(E)-3-(2-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGVSPGUHMGGBO-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901605 | |
| Record name | (2E)-3-(2-Methoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-54-7, 6099-03-2 | |
| Record name | trans-2-Methoxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Methoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6099-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(2-Methoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-o-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J77SK1Y4MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)











